molecular formula C14H12N2O2 B4172470 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

Cat. No.: B4172470
M. Wt: 240.26 g/mol
InChI Key: JLPIVFLTTJRXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in various natural derivatives and synthetic drugs

Preparation Methods

The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide typically involves the construction of the indole ring system, which can be achieved through various synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indole ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it targets lysosomes within cancer cells, leading to the induction of autophagy and apoptosis . The compound enters the cells via polyamine transporters localized in the lysosomes, causing cellular stress and subsequent cell death. This dual mechanism of inducing autophagy and apoptosis makes it a promising candidate for anti-cancer therapy.

Comparison with Similar Compounds

2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8(13(15)17)16-11-7-3-5-9-4-2-6-10(12(9)11)14(16)18/h2-8H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPIVFLTTJRXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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